Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is a chemical compound with the molecular formula C13H10ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate typically involves the reaction of 2-amino-6-chloropurine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides
Catalysts: DABCO
Solvents: Dichloromethane, water
Conditions: Room temperature for substitution reactions, reflux for hydrolysis
Major Products
Substitution Products: 6-substituted purines
Hydrolysis Product: 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine
Wissenschaftliche Forschungsanwendungen
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of nucleoside analogs with antiviral activity.
6-Chloro-2-purinamine: Known for its use in the synthesis of various purine derivatives.
Uniqueness
Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is unique due to the presence of the benzyl group at the 9-position and the carboxylate group, which confer distinct chemical properties and potential biological activities compared to other purine derivatives .
Eigenschaften
Molekularformel |
C13H10ClN5O2 |
---|---|
Molekulargewicht |
303.70 g/mol |
IUPAC-Name |
benzyl 2-amino-6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-9-11(18-12(15)17-10)19(7-16-9)13(20)21-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,17,18) |
InChI-Schlüssel |
PIOWNAKUNBRHNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)N2C=NC3=C2N=C(N=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.